molecular formula C6Br2N4S2 B180681 2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene CAS No. 165617-59-4

2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene

Cat. No.: B180681
CAS No.: 165617-59-4
M. Wt: 352 g/mol
InChI Key: JIHWVOHZFVWBMK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) are organic semiconductors . The compound forms strong intermolecular interactions with these semiconductors, leading to efficient charge transport and improved device performance .

Mode of Action

The compound’s mode of action involves the formation of strong intermolecular interactions with other organic semiconductors . This interaction facilitates the transport of positive charge carriers within the device .

Biochemical Pathways

The compound’s interaction with organic semiconductors affects the charge transport pathways. By forming strong intermolecular interactions, it enhances the efficiency of these pathways, leading to improved performance of the device .

Pharmacokinetics

Its high electron mobility and good stability suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the improved performance of devices that use organic semiconductors. By facilitating efficient charge transport, the compound helps to enhance the device’s overall functionality .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of light can affect its performance as a semiconductor . Additionally, the compound is reported to be hydrolytically and thermally stable , suggesting that it can maintain its efficacy and stability under a range of environmental conditions.

Biochemical Analysis

Biochemical Properties

4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) plays a crucial role in biochemical reactions due to its strong electron-deficient nature. This compound interacts with various enzymes, proteins, and other biomolecules through aromatic nucleophilic substitution and cross-coupling reactions. For instance, it has been found to selectively substitute one bromine atom with nitrogen nucleophiles, forming mono-arylated derivatives . Additionally, it can undergo Suzuki–Miyaura and Stille cross-coupling reactions to form various mono- and di(het)arylated derivatives, which are useful in the synthesis of components for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .

Cellular Effects

The effects of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) on cellular processes are profound. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the electronic structure and electron delocalization within cells, which can alter the behavior of various cellular components . These interactions can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s strong electron-deficient nature allows it to participate in aromatic nucleophilic substitution reactions, selectively forming mono-arylated derivatives . These interactions can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . The compound’s structure has been confirmed through X-ray analysis, providing insights into its binding interactions and molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) has shown stability over time. It is stable to hydrolysis at room temperature and can be stored in a freezer under argon for several months without noticeable changes . This stability is crucial for long-term studies and applications, as it ensures consistent results and reliable data. Any degradation or long-term effects on cellular function observed in in vitro or in vivo studies should be carefully monitored to understand the compound’s full impact .

Dosage Effects in Animal Models

The effects of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects and toxicological profiles should be thoroughly investigated to ensure safe and effective use of this compound in biochemical research .

Metabolic Pathways

4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s strong electron-deficient nature allows it to participate in cross-coupling reactions, forming derivatives that can influence metabolic pathways .

Transport and Distribution

Within cells and tissues, 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The compound’s solubility in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide facilitates its transport and distribution within biological systems .

Subcellular Localization

The subcellular localization of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with various cellular components within these compartments .

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) has several scientific research applications:

Properties

IUPAC Name

2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2N4S2/c7-1-3-5(11-13-9-3)2(8)6-4(1)10-14-12-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHWVOHZFVWBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C3=NSN=C3C(=C1N=S=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165617-59-4
Record name 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Reactant of Route 2
2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Reactant of Route 3
2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Reactant of Route 4
Reactant of Route 4
2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Reactant of Route 5
2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Reactant of Route 6
2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Customer
Q & A

Q1: What is the significance of 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) in materials chemistry?

A1: 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) is a valuable precursor for synthesizing low bandgap materials. Its structure, containing two bromine atoms, makes it suitable for palladium-catalyzed coupling reactions, such as Sonogashira coupling. [, ] These reactions allow researchers to incorporate this molecule into larger conjugated systems, leading to materials with desirable electronic and optical properties.

Q2: What are the advantages of using 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) in conjugated microporous polymers (CMPs)?

A2: 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) (BBT) serves as a building block for CMPs with enhanced properties. For example, incorporating BBT into CMPs resulted in a high degradation temperature (up to 340°C) and a regular, aggregated sphere morphology. [] Furthermore, the resulting BBT-linked CMPs displayed promising electrochemical performance, demonstrating their potential for energy storage applications. []

Q3: Are there any alternative synthetic routes for 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)?

A3: While a common approach utilizes 2,1,3-Benzothiadiazole as a starting material, a more efficient one-pot synthesis has been developed. [, ] This alternative method employs 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide, yielding 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) in a single step with good yield. [] This streamlined approach offers a faster and potentially more cost-effective method for obtaining this valuable building block.

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